![molecular formula C18H18N2O2S2 B2399238 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-47-5](/img/structure/B2399238.png)

1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

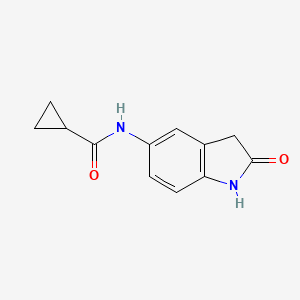

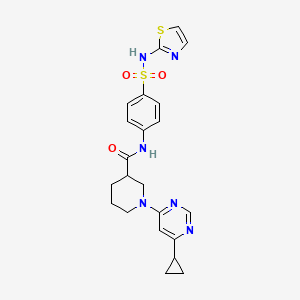

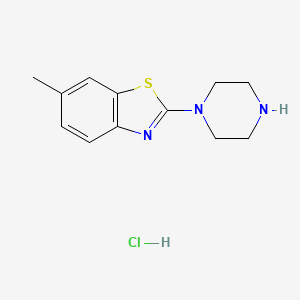

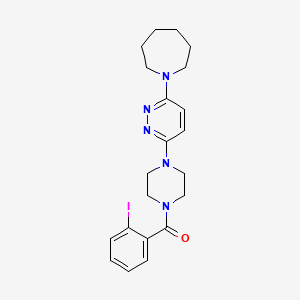

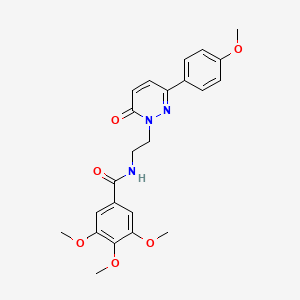

The compound “1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains several functional groups including a phenyl group, a tolyl group, a thieno group, an imidazole group, and a thione group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The thieno group would form a five-membered ring with sulfur and carbon atoms, while the imidazole group would form a five-membered ring with nitrogen and carbon atoms . The phenyl and tolyl groups would add additional six-membered carbon rings to the structure.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the imidazole group could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The phenyl and tolyl groups could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of sulfur and nitrogen atoms in the thieno and imidazole groups could potentially make the compound polar and capable of forming hydrogen bonds . This could affect properties such as solubility and melting point.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Facile Access to Novel Compounds

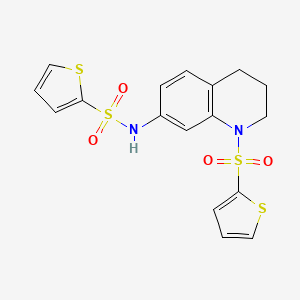

Research has led to the synthesis of novel compounds through reactions involving similar structural motifs. For instance, reactions of phenyl-aminoquinoline diones with isothiocyanates have been used to access spiro-linked thioxoimidazolidine-oxindoles and imidazoline-2-thiones, showcasing the versatility of related compounds in synthesizing novel chemical entities with potential biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).

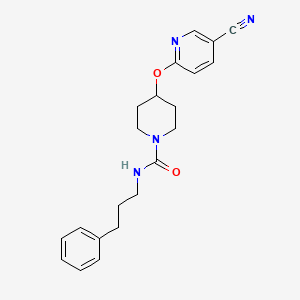

Antimicrobial Activity

Derivatives of imidazole-2-thione have been synthesized and screened for antimicrobial activities, demonstrating the potential use of these compounds in developing new antibacterial and antifungal agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Photochromic Behavior and Magnetic Relaxation

Studies on mononuclear bisthienylethene-cobalt(II) complexes reveal slow magnetic relaxation and photochromic behavior, highlighting the application of such compounds in developing materials with unique magnetic and optical properties (Cao, Wei, Li, & Gu, 2015).

Material Science and Photovoltaics

Organic Light Emitting Diodes (OLEDs)

Phenanthroimidazole derivatives have been synthesized and utilized as functional layers in OLEDs, demonstrating high thermal stability and efficient hole transporting ability. This indicates their potential as materials for improving the performance of OLED devices (Yuan, Li, Zhang, Zhao, Liu, Zhang, & Wang, 2011).

Photoelectrochemical Cells

Organic sensitizers based on thieno[3,4-d]imidazole have been developed for use in photoelectrochemical cells. These compounds exhibit promising photovoltaic performance, highlighting their potential in solar energy conversion applications (Karthik, Kumar, Thomas, Li, & Ho, 2016).

Wirkmechanismus

Target of Action

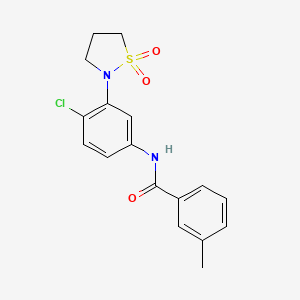

It’s worth noting that compounds containing the imidazole moiety, which is present in this compound, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to various changes in cellular processes, contributing to their diverse biological activities .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-13-7-9-15(10-8-13)20-17-12-24(21,22)11-16(17)19(18(20)23)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSVBYCXKCXKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)